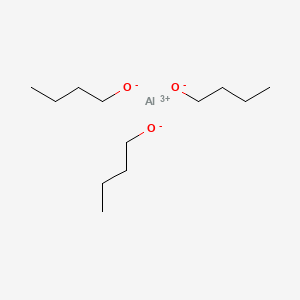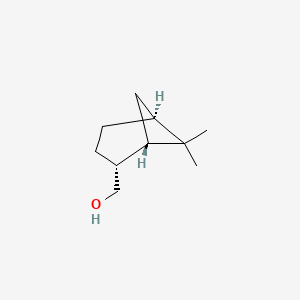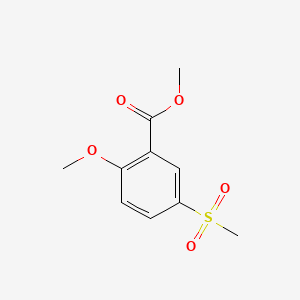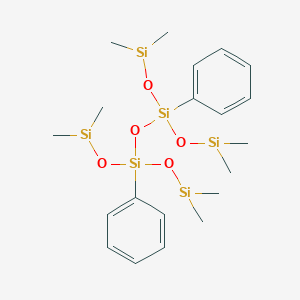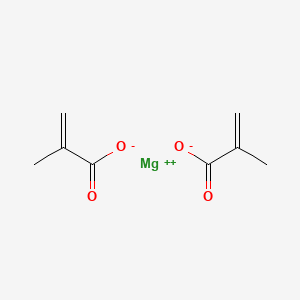
Magnesium methacrylate
Overview
Description
Magnesium methacrylate is an organometallic compound that combines magnesium ions with methacrylate anions. This compound is known for its utility in various industrial and scientific applications due to its unique chemical properties. It is often used in the production of polymers and as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium methacrylate can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{C(CH}_3\text{)COOH} \rightarrow \text{Mg(CH}_2=\text{C(CH}_3\text{)COO}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of magnesium chloride and sodium methacrylate. The reaction is carried out in a solvent such as acetonitrile, with the presence of a catalyst like tetraethylammonium bromide. The reaction conditions typically include a temperature of around 80°C and a reflux condenser to maintain the reaction environment .
Chemical Reactions Analysis
Types of Reactions: Magnesium methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications such as coatings and adhesives.
Substitution Reactions: It can react with other acids or bases to form different magnesium salts.
Complexation: It can form complexes with other metal ions, enhancing its utility in catalysis.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or heat.
Substitution: Typically involves acids or bases under mild conditions.
Complexation: Often involves the use of ligands and occurs under ambient conditions.
Major Products:
Poly(this compound): Used in coatings and adhesives.
Magnesium salts: Formed through substitution reactions.
Scientific Research Applications
Magnesium methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Incorporated into biomaterials for bone regeneration due to its biocompatibility and bioactivity.
Medicine: Used in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of high-performance polymers and as a flame retardant.
Mechanism of Action
The mechanism by which magnesium methacrylate exerts its effects involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby influencing biochemical pathways. In polymerization reactions, this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .
Comparison with Similar Compounds
Magnesium acrylate: Similar in structure but with different reactivity due to the absence of the methyl group.
Magnesium polyacrylate: Used in superabsorbent polymers with high water retention capacity.
Magnesium vinyl alcohol: Another magnesium-based compound used in polymer production.
Uniqueness: Magnesium methacrylate is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its biocompatibility also makes it suitable for medical applications, distinguishing it from other magnesium-based compounds.
Properties
IUPAC Name |
magnesium;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBOAIYHPIPCBP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221184 | |
| Record name | Magnesium methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7095-16-1 | |
| Record name | Magnesium methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007095161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)


